5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
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Overview
Description
A 39355 may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists.
Scientific Research Applications
Serotonin Receptor Antagonism and Cognitive Disorders : A compound closely related to the query, SUVN-502, has been identified as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It shows promise for the treatment of cognitive disorders such as Alzheimer's disease, due to its high affinity for the 5-HT6R and its ability to cross the blood-brain barrier. Notably, it demonstrated synergistic effects in combination with other drugs, enhancing levels of acetylcholine in the hippocampus, an area crucial for memory and learning (Nirogi et al., 2017).
Pharmaceutical Synthesis and Drug Development : Research on similar compounds, such as 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, illustrates the development of robust, scalable processes for synthesizing these complex molecules. This is essential for producing pharmaceuticals in large quantities, maintaining purity and efficacy (Anderson et al., 1997).
Psychopharmacology and Neuroreceptor Affinity : Studies on structurally related compounds show that they can possess selective affinity for serotonin 5-HT2 and dopamine D2 receptors. This makes them candidates for treating disorders involving these neurotransmitter systems, such as depression, schizophrenia, and Parkinson’s disease (Mewshaw et al., 1993).
properties
CAS RN |
144092-66-0 |
---|---|
Product Name |
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride |
Molecular Formula |
C28H39Cl2N3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole;dihydrochloride |
InChI |
InChI=1S/C28H37N3.2ClH/c1-23-11-6-8-14-26(23)30-21-19-29(20-22-30)17-10-18-31-27-15-5-3-2-4-12-24(27)25-13-7-9-16-28(25)31;;/h6-9,11,13-14,16H,2-5,10,12,15,17-22H2,1H3;2*1H |
InChI Key |
TWYBOKIFZOCLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl |
Appearance |
Solid powder |
Other CAS RN |
144092-66-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 39355; A-39355; A39355 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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